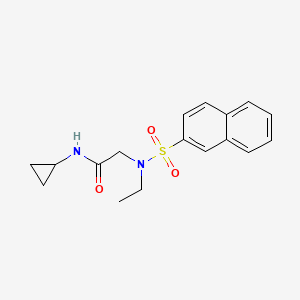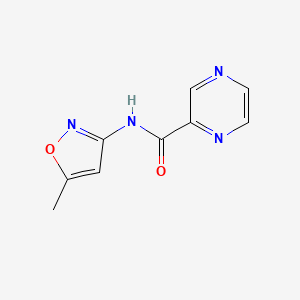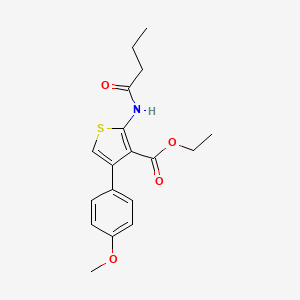
N~1~-cyclopropyl-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-cyclopropyl-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide, also known as CES, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonylurea compounds and has been shown to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of N~1~-cyclopropyl-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide is not fully understood. However, it has been shown to act as an inhibitor of the ATP-sensitive potassium channel in the brain. This leads to an increase in the release of neurotransmitters such as glutamate and acetylcholine, which can have a wide range of effects on the brain and other organs.
Biochemical and Physiological Effects:
N~1~-cyclopropyl-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as glutamate and acetylcholine. It has also been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. In addition, it has been studied for its potential use in the treatment of diabetes, obesity, and other metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~1~-cyclopropyl-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide in lab experiments is its ability to modulate the release of neurotransmitters such as glutamate and acetylcholine. This can be useful in studying the effects of these neurotransmitters on various physiological processes. However, one limitation of using N~1~-cyclopropyl-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and safety of N~1~-cyclopropyl-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide.
Direcciones Futuras
There are several future directions for the study of N~1~-cyclopropyl-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide. One direction is to further investigate its potential therapeutic applications in the treatment of diabetes, obesity, and other metabolic disorders. Another direction is to study its potential use in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. In addition, further studies are needed to determine the optimal dosage and safety of N~1~-cyclopropyl-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide in humans.
Conclusion:
In conclusion, N~1~-cyclopropyl-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide, or N~1~-cyclopropyl-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide, is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties, as well as the potential to treat diabetes, obesity, and other metabolic disorders. Further studies are needed to determine the optimal dosage and safety of N~1~-cyclopropyl-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide in humans, as well as its potential use in the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of N~1~-cyclopropyl-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide involves the reaction of cyclopropylamine, ethyl chloroacetate, and 2-naphthalenesulfonyl chloride. The reaction is carried out in the presence of a base and a solvent such as dichloromethane. The product is then purified by column chromatography to obtain pure N~1~-cyclopropyl-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide.
Aplicaciones Científicas De Investigación
N~1~-cyclopropyl-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of diabetes, obesity, and other metabolic disorders.
Propiedades
IUPAC Name |
N-cyclopropyl-2-[ethyl(naphthalen-2-ylsulfonyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-2-19(12-17(20)18-15-8-9-15)23(21,22)16-10-7-13-5-3-4-6-14(13)11-16/h3-7,10-11,15H,2,8-9,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKIFLHCPSJSDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N~2~-ethyl-N~2~-(naphthalen-2-ylsulfonyl)glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(3,5-dimethylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5851868.png)



![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5851913.png)

![2-cyano-3-[(6-methyl-2-pyridinyl)amino]-2-butenamide](/img/structure/B5851925.png)
![methyl 2-({[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetyl}amino)benzoate](/img/structure/B5851927.png)
amino]ethanol](/img/structure/B5851951.png)
![2-[(2,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5851967.png)

